molecular formula C9H14O B2430165 spiro[3.5]nonan-5-one CAS No. 7141-75-5

spiro[3.5]nonan-5-one

Cat. No.: B2430165
CAS No.: 7141-75-5
M. Wt: 138.21
InChI Key: IPJCEPFNIQBJSQ-UHFFFAOYSA-N
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Description

spiro[35]nonan-5-one is a unique organic compound characterized by its spirocyclic structure, which consists of a nonane ring fused to a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a suitable alkylating agent to form the spirocyclic structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

spiro[3.5]nonan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

spiro[3.5]nonan-5-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of spiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure also contributes to its unique reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonane: Lacks the ketone group, making it less reactive in certain chemical reactions.

    Spiro[2.4]heptane: Smaller ring size, leading to different chemical and physical properties.

    Spiro[4.5]decane:

Uniqueness

spiro[3Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

spiro[3.5]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-1-2-5-9(8)6-3-7-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCEPFNIQBJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7141-75-5
Record name spiro[3.5]nonan-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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